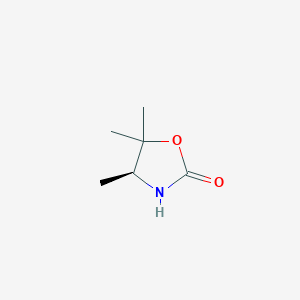

(S)-4,5,5-Trimethyloxazolidin-2-one

Description

An Overview of Chiral Oxazolidinones as Stereochemical Control Elements in Asymmetric Synthesis

The strategic use of chiral molecules to guide the formation of new stereocenters has revolutionized the field of organic chemistry. researchgate.net Chiral oxazolidinones, a prominent class of these stereochemical controllers, have proven to be particularly effective and are widely employed in both academic and industrial settings. researchgate.net

Historical Development and Significance of Chiral Auxiliaries

The concept of a chiral auxiliary was pioneered in the 1970s and 1980s, with early examples including 8-phenylmenthol and mandelic acid. wikipedia.orgyoutube.com These molecules are temporarily incorporated into a non-chiral substrate to form a chiral intermediate. youtube.com This intermediate then reacts in a way that is sterically directed by the auxiliary, leading to the preferential formation of one enantiomer of the product over the other. youtube.com After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse, making the process more economical. researchgate.net The development of chiral auxiliaries has been a landmark achievement in asymmetric synthesis, providing a reliable method for producing enantiomerically pure compounds, which is crucial for the synthesis of many natural products and pharmaceuticals. wikipedia.org

Role of Oxazolidinone Derivatives in Contemporary Asymmetric Synthesis

Among the diverse array of chiral auxiliaries developed, oxazolidinone derivatives, often referred to as Evans auxiliaries, have gained widespread popularity. researchgate.net Their success stems from several key features. They are readily prepared from commercially available and relatively inexpensive chiral amino alcohols. researchgate.net The rigid and well-defined conformation of the N-acylated oxazolidinone, often in complex with a metal ion, allows for a high degree of stereochemical prediction and control in a variety of reactions. researchgate.net

These auxiliaries have proven to be exceptionally versatile, facilitating a broad range of stereoselective transformations, including aldol (B89426) additions, alkylations, and conjugate additions. researchgate.netrsc.orgresearchgate.net The ability to reliably set the stereochemistry of newly formed carbon-carbon bonds has made oxazolidinone auxiliaries a cornerstone in the total synthesis of numerous complex natural products. rsc.org The ease with which the auxiliary can be attached to the substrate and subsequently removed under mild conditions further enhances their synthetic utility. researchgate.netsigmaaldrich.com

Elucidation of the Chiral Structure and Configurational Stability of (S)-4,5,5-Trimethyloxazolidin-2-one

The effectiveness of this compound as a chiral auxiliary is intrinsically linked to its specific three-dimensional structure and its stability under various reaction conditions.

The "(S)" designation in its name refers to the absolute configuration at the C4 stereocenter. The oxazolidinone ring itself possesses a defined, rigid conformation. The key structural feature is the presence of three methyl groups. The single methyl group at the C4 position and the two methyl groups at the C5 position create a sterically demanding environment. When an acyl group is attached to the nitrogen atom, this steric bulk effectively shields one face of the enolate that is subsequently formed. This facial bias is the cornerstone of its ability to direct incoming electrophiles to the opposite, less hindered face, thus ensuring high diastereoselectivity in the bond-forming step.

The configurational stability of the stereocenter at C4 is crucial. Under the typical reaction conditions for enolate formation (e.g., using strong bases like lithium diisopropylamide or sodium hexamethyldisilazide) and subsequent reactions, the stereochemical integrity of the auxiliary remains intact. This robustness ensures that the stereochemical information encoded in the auxiliary is faithfully transferred to the product.

Strategic Positioning of this compound within Complex Synthetic Methodologies

The application of this compound in complex synthesis is a testament to its reliability and effectiveness. A general strategy involves a three-step sequence: attachment of the auxiliary, diastereoselective reaction, and removal of the auxiliary.

| Step | Description |

| 1. Acylation | The chiral auxiliary is first acylated with a carboxylic acid derivative (e.g., an acid chloride or anhydride) to form an N-acyloxazolidinone. |

| 2. Diastereoselective Enolate Reaction | The N-acyloxazolidinone is then treated with a base to form a metal enolate. The chelated structure of this enolate, combined with the steric hindrance from the auxiliary's methyl groups, directs the approach of an electrophile (e.g., an alkyl halide or an aldehyde) to one face of the enolate, resulting in a new carbon-carbon bond with high diastereoselectivity. |

| 3. Auxiliary Cleavage | After the desired stereocenter has been created, the auxiliary is cleaved from the product. This can be achieved under various conditions to yield different functional groups. For instance, hydrolysis can provide the carboxylic acid, reduction can yield the alcohol, and reaction with certain nucleophiles can lead to amides or esters. The ability to remove the auxiliary to reveal different functionalities adds to its strategic value in a synthetic sequence. |

Structure

3D Structure

Properties

Molecular Formula |

C6H11NO2 |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

(4S)-4,5,5-trimethyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C6H11NO2/c1-4-6(2,3)9-5(8)7-4/h4H,1-3H3,(H,7,8)/t4-/m0/s1 |

InChI Key |

RAOONYALMQYODQ-BYPYZUCNSA-N |

Isomeric SMILES |

C[C@H]1C(OC(=O)N1)(C)C |

Canonical SMILES |

CC1C(OC(=O)N1)(C)C |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for S 4,5,5 Trimethyloxazolidin 2 One and Its Derivatives

De Novo Synthetic Approaches to the Oxazolidinone Core

De novo synthesis of the oxazolidinone core relies on the construction of the heterocyclic ring from acyclic precursors. These methods are valued for their flexibility and ability to introduce desired stereochemistry from the outset.

Chiral Pool Synthesis from Natural Precursors

Chiral pool synthesis is a highly effective strategy that utilizes readily available, enantiomerically pure natural products as starting materials. Amino acids are exemplary precursors for chiral oxazolidinones. The general methodology involves the reduction of an α-amino acid to its corresponding β-amino alcohol, which retains the original stereocenter. This amino alcohol is then cyclized to form the oxazolidinone ring.

While the prompt mentions L-threonine as an example, its structure would lead to a (4S,5R)-4-methyl-5-substituted oxazolidinone. For the target molecule, (S)-4,5,5-Trimethyloxazolidin-2-one, the required precursor is (S)-2-amino-3,3-dimethyl-1-butanol, also known as L-tert-leucinol. sigmaaldrich.comnih.gov This precursor can be synthesized from the non-proteinogenic amino acid L-tert-leucine. The reduction of amino acids like L-valine or L-tert-leucine to their respective amino alcohols (L-valinol and L-tert-leucinol) can be conveniently achieved on a laboratory scale using reducing agents such as lithium aluminum hydride or borane (B79455) complexes. orgsyn.org This approach ensures that the (S)-stereochemistry at the C4 position of the final oxazolidinone is directly inherited from the starting L-amino acid.

Cyclization Reactions for Direct Oxazolidinone Ring Formation

The critical step in the synthesis is the formation of the 5-membered ring. Various cyclization strategies have been developed, ranging from metal-catalyzed reactions to catalyst-free methods, each offering distinct advantages.

Palladium catalysis offers efficient and high-yield routes to oxazolidinones. One prominent method is the direct oxidative carbonylation of β-amino alcohols. orgsyn.org This reaction typically employs a palladium catalyst, such as PdI₂/KI, and involves the use of carbon monoxide (CO) and an oxidant. It achieves excellent yields and high catalytic efficiencies. orgsyn.org

Another advanced palladium-catalyzed approach involves multicomponent reactions that can incorporate atmospheric carbon dioxide (CO₂) to form the carbonyl group of the oxazolidinone ring. chemicalbook.comsigmaaldrich.com These methods can construct highly functionalized oxazolidinones from simple starting materials like propargylamines and aryl halides under mild conditions, representing an atom-economic and streamlined synthetic pathway. sigmaaldrich.com Palladium-catalyzed carboamination reactions have also been described, which create bicyclic oxazolidinone derivatives that can be further transformed. nih.gov

| Method | Catalyst System | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Oxidative Carbonylation | PdI₂/KI | 2-Amino-1-alkanols | Excellent yields (up to 100%) and high catalytic efficiency. orgsyn.org | orgsyn.org |

| Multicomponent Reaction | [PdCl₂(dppf)] / NaOtBu | Propargylamines, Aryl Halides, CO₂ | Uses atmospheric CO₂, stereocontrolled, atom-economic. sigmaaldrich.com | chemicalbook.comsigmaaldrich.com |

| Carboamination | Palladium Catalyst | Aryl bromides, 4-(but-3-enyl)-substituted oxazolidin-2-ones | Forms bicyclic derivatives with high diastereoselectivity. nih.gov | nih.gov |

Developing synthetic routes that avoid the use of metal catalysts is a key goal in green chemistry. Catalyst-free methods for oxazolidinone synthesis have been successfully developed. A notable example involves the one-pot reaction of N-benzyl-β-amino alcohol derivatives with N,N'-Carbonyldiimidazole (CDI) in a solvent like DMSO. This approach is simple, efficient, and avoids the need for a catalyst or an additional base, providing good to excellent yields. Other catalyst-free methods include performing the cyclization in water under reflux conditions, which also results in excellent yields and high selectivity.

N,N'-Carbonyldiimidazole (CDI) is a versatile and widely used reagent in organic synthesis, often serving as a safer and more manageable substitute for the highly toxic phosgene. Its primary application in this context is to facilitate the cyclization of β-amino alcohols to form the oxazolidinone ring. The reaction proceeds under mild conditions.

The mechanism involves the activation of the amino alcohol by CDI. The hydroxyl and amino groups of the precursor react with CDI, leading to the formation of an activated intermediate. Subsequent intramolecular cyclization releases imidazole (B134444) and carbon dioxide as byproducts, which are easily removed from the reaction mixture. This method has been successfully applied to synthesize a range of N-benzyloxazolidinone derivatives in high yields.

Regio- and Stereoselective Control in Oxazolidinone Ring Construction

Achieving precise control over the stereochemistry and regiochemistry is paramount in the synthesis of chiral molecules like this compound.

Stereoselective Control : The most direct way to control stereochemistry is through chiral pool synthesis, where the stereocenter of the starting amino acid dictates the configuration of the final product. For the target molecule, using L-tert-leucinol ensures the desired (S)-configuration at the C4 position. sigmaaldrich.com Other advanced methods include asymmetric reactions like aldol (B89426) additions followed by a Curtius rearrangement, which can create 4,5-disubstituted oxazolidinones with high stereoselectivity. The choice of catalyst and reaction conditions in metal-catalyzed cyclizations can also influence the stereochemical outcome. nih.gov

Regioselective Control : Regioselectivity becomes crucial when the amino alcohol has multiple hydroxyl groups or when the cyclization can occur in different ways. In the synthesis of this compound from L-tert-leucinol, the regioselectivity is straightforward as there is only one primary alcohol and one secondary amine, leading directly to the desired 5-membered ring structure. In more complex substrates, protecting groups or specific catalytic systems may be employed to direct the cyclization to the desired position.

Post-Cyclization Functionalization and Derivatization

Once the oxazolidinone ring is formed, subsequent modifications can introduce a wide array of substituents, enabling the exploration of structure-activity relationships and the development of new chemical entities.

The modification of a pre-existing oxazolidinone scaffold is a key strategy for generating analogues. The nitrogen atom at the N-3 position is a common site for functionalization, particularly through arylation reactions. Palladium-catalyzed cross-coupling reactions are frequently employed for this purpose, allowing the introduction of various aryl and heteroaryl groups. organic-chemistry.org For instance, the coupling of 2-oxazolidinones with aryl bromides can be achieved using a palladium catalyst, with the reaction's success being highly dependent on the choice of ligands, bases, and solvents. organic-chemistry.org

Copper-catalyzed reactions also provide a mild and efficient route to N-aryl oxazolidinones. A sequential one-pot process involving the intramolecular cyclization of amino alcohol carbamates followed by a copper-catalyzed cross-coupling with aryl iodides has been developed, yielding the desired products under gentle conditions. organic-chemistry.org

Beyond N-arylation, other positions on the ring or its substituents can be modified. For example, oxazolidinones bearing a 5-(hydroxymethyl) group, often derived from chiral amino alcohols, can be further functionalized. nih.gov Additionally, novel derivatives have been created by introducing N-methylglycyl groups or quaternary ammonium (B1175870) salts to the C-ring of the oxazolidinone structure, leading to compounds with significant antibacterial efficacy. nih.gov

The intramolecular cyclization of oxazolidinones carrying activating groups like sulfones, sulfoxides, or phosphonates can lead to the formation of functionalized lactams. nih.gov This transformation demonstrates how the oxazolidinone ring can serve as a precursor to other important heterocyclic structures.

Table 1: Examples of Post-Cyclization Functionalization of Oxazolidinones

| Reaction Type | Reagents & Conditions | Position Functionalized | Significance | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed N-Arylation | Aryl bromides, Pd catalyst, phosphine (B1218219) ligand, base | N-3 | Allows introduction of diverse aromatic substituents. | organic-chemistry.org |

| Copper-Catalyzed N-Arylation | Aryl iodides, Cu catalyst, after carbamate (B1207046) cyclization | N-3 | Provides an alternative, mild method for N-arylation. | organic-chemistry.org |

| C-Ring Modification | Introduction of N-methylglycyl or quaternary ammonium groups | Side chain | Generates derivatives with potent antibacterial activity. | nih.gov |

| Intramolecular Cyclization | LHMDS on oxazolidinones with sulfonyl/phosphono groups | C-4/C-5 substituent | Transforms the oxazolidinone into functionalized lactams. | nih.gov |

The synthesis of oxazolidinones is not limited to the cyclization of acyclic precursors. Ring expansion and rearrangement reactions starting from other heterocyclic systems offer alternative and often stereospecific routes. A prominent example is the synthesis of oxazolidinones from aziridines. The cycloaddition reaction between aziridines and carbon dioxide (CO₂) provides a direct pathway to the oxazolidinone core. organic-chemistry.org This method is atom-economical and leverages readily available starting materials. Amidato lanthanide amides have been shown to effectively catalyze this transformation under mild conditions. organic-chemistry.org

Another related transformation involves the reaction of enantiopure N-tosylaziridines with isothiocyanates, which, while leading to thiazolidin-2-imines, showcases the reactivity of the aziridine (B145994) ring in forming five-membered heterocycles. nih.gov Similarly, the synthesis of 1,3-oxazinane-2,5-diones from N-Cbz-protected diazoketones illustrates the broader concept of forming heterocyclic structures through intramolecular cyclization, a principle that can be adapted for oxazolidinone synthesis. frontiersin.org These transformations highlight the versatility of using strained or reactive heterocyclic precursors to access the oxazolidinone scaffold.

Green Chemistry Principles in Oxazolidinone Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic routes to oxazolidinones. A key focus has been the replacement of hazardous solvents and reagents with more environmentally benign alternatives. researchgate.net

Deep eutectic solvents (DESs) have emerged as promising green media for oxazolidinone synthesis. rsc.org A ternary DES composed of choline (B1196258) chloride, glycerol, and aluminum chloride hexahydrate has been used as both the catalyst and solvent for the three-component reaction of epoxides, amines, and dimethyl carbonate, affording various 3,5-disubstituted oxazolidinones. researchgate.net These solvents are often biodegradable, non-toxic, and can be recycled and reused over multiple cycles without significant loss of activity. researchgate.net Another novel DES, a quaternary diammonium salt and urea (B33335) mixture, serves a dual role as solvent and catalyst for the reaction between epoxides and isocyanates, achieving high atom economy and reaction mass efficiency. rsc.org

Other green approaches include:

Electrochemical Synthesis : An electrochemically catalyzed multicomponent reaction of propargylamines, CO₂, and ditellurides has been developed to produce novel tellurium-containing oxazolidinones. This method avoids the use of chemical oxidants and reductants by employing an electric current. rsc.org

CO₂ as a C1 Source : The fixation of carbon dioxide is a cornerstone of green chemistry. Various catalytic systems have been developed to incorporate CO₂ into propargylic amines or in three-component reactions with epoxides and amines to form the oxazolidinone ring. organic-chemistry.orgresearchgate.net

Solvent-Free and Microwave-Assisted Reactions : The synthesis of oxazolidinones from urea and ethanolamine (B43304) can be achieved using microwave irradiation in a solvent-free paste medium, significantly reducing reaction times and waste. organic-chemistry.org

Table 2: Green Chemistry Approaches in Oxazolidinone Synthesis

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Deep Eutectic Solvents (DES) | Acts as both recyclable solvent and catalyst. | Biodegradable, low toxicity, high atom economy, low E-factor. | researchgate.net, rsc.org |

| Electrochemical Catalysis | Uses electricity to drive the reaction; incorporates CO₂. | Avoids chemical oxidants/reductants, sustainable. | rsc.org |

| CO₂ Fixation | Utilizes CO₂ as a renewable C1 building block. | Atom-economical, reduces greenhouse gas. | researchgate.net |

| Microwave Irradiation | Solvent-free or reduced solvent conditions. | Rapid heating, shorter reaction times, reduced waste. | organic-chemistry.org |

Scalability Considerations for Research and Development

The transition of a synthetic route from laboratory-scale research to kilogram-scale development for preclinical or clinical studies presents significant challenges. For oxazolidinone synthesis, scalability requires processes that are not only high-yielding but also cost-effective, safe, and robust.

Reagent Selection : A hazardous and costly palladium on carbon catalytic hydrogenation step used for debenzylation was replaced with a much cheaper and safer method using hydrochloric acid. This avoided the introduction of heavy metals in the final step, which is a critical consideration for active pharmaceutical ingredients. acs.org

Crystallization and Purification : The final product was obtained with a defined particle-size distribution suitable for preclinical studies through a controlled crystal transformation, demonstrating the importance of downstream processing in scalable synthesis. acs.org

The ability to use crystalline intermediates is also a major advantage for scalability, as it allows for purification by recrystallization, which is more efficient and economical than chromatography on a large scale. orgsyn.org The development of functional-group-tolerant and robust catalytic systems, such as certain cobalt-catalyzed cyclizations, is also crucial for ensuring that a synthetic route is applicable to a wide range of substrates at a larger scale. organic-chemistry.org These considerations are paramount for the successful and economic production of oxazolidinone-based compounds for research and development.

Applications of S 4,5,5 Trimethyloxazolidin 2 One As a Chiral Auxiliary in Stereoselective Organic Transformations

Enolate-Mediated Asymmetric Reactions

N-acylated derivatives of (S)-4,5,5-trimethyloxazolidin-2-one are precursors to chiral enolates, which are key intermediates in a variety of stereoselective transformations. wikipedia.orgmasterorganicchemistry.com The oxazolidinone ring effectively shields one face of the enolate, directing the approach of electrophiles to the opposite face and thereby controlling the stereochemistry of the newly formed bond.

Diastereoselective Aldol (B89426) Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl moiety, a common structural feature in many natural products and pharmaceuticals. chempedia.infonih.gov The use of N-acyl-(S)-4,5,5-trimethyloxazolidin-2-one as a chiral auxiliary allows for precise control over the stereochemistry of the two new stereocenters generated in this reaction. wikipedia.org

The geometry of the enolate intermediate is a critical factor in determining the diastereoselectivity of the aldol reaction. lmu.de For N-acyl-(S)-4,5,5-trimethyloxazolidin-2-one derivatives, the formation of the Z-enolate is generally favored, particularly when using hindered bases like lithium diisopropylamide (LDA). This preference for the Z-enolate is crucial for achieving high diastereoselectivity. The reaction is believed to proceed through a Zimmerman-Traxler chair-like transition state, where the bulky gem-dimethyl group at the C5 position of the oxazolidinone ring effectively dictates the facial selectivity of the reaction, leading to the preferential formation of the syn-aldol adduct. harvard.edu

The choice of base and the addition of Lewis acids can significantly influence the diastereoselectivity of aldol reactions. While lithium enolates provide good levels of stereocontrol, boron enolates, generated using reagents like dibutylboron triflate (c-Bu₂BOTf) in the presence of an amine base, often lead to even higher diastereoselectivity. harvard.edu The boron atom coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone, creating a more rigid and organized transition state, which enhances the facial bias. harvard.edu The nature of the Lewis acid can also impact the outcome, with some Lewis acids capable of chelating to the aldehyde, thereby altering the steric environment of the transition state and influencing the diastereomeric ratio of the products. nih.govmsu.edu In some cases, the choice of Lewis acid can even reverse the stereoselectivity of the reaction. msu.edu For instance, magnesium halide-catalyzed reactions have been shown to favor the formation of anti-aldol adducts with high diastereoselectivity. nih.gov

Table 1: Diastereoselective Aldol Reactions of N-Propionyl-(S)-4,5,5-trimethyloxazolidin-2-one

| Aldehyde | Base/Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

|---|---|---|---|---|

| Isobutyraldehyde | LDA | >95:5 | 85 | harvard.edu |

| Benzaldehyde | NaHMDS | 90:10 | 92 | harvard.edu |

Stereoselective Alkylation Reactions

The chiral enolates derived from N-acyl-(S)-4,5,5-trimethyloxazolidin-2-ones are also highly effective nucleophiles in asymmetric alkylation reactions, providing a reliable route to enantiomerically enriched α-substituted carboxylic acid derivatives. wikipedia.orgmiami.edu

The general procedure for the α-alkylation involves the formation of the enolate using a strong base, typically at low temperatures to ensure kinetic control, followed by the introduction of an alkylating agent. masterorganicchemistry.com The chiral auxiliary directs the incoming electrophile to the less sterically hindered face of the enolate, resulting in a high degree of stereocontrol. Following the alkylation, the chiral auxiliary can be readily cleaved under mild conditions to yield the desired chiral carboxylic acid or its derivatives. The use of titanium(IV) enolates has also been shown to be effective in stereoselective alkylations, reacting with tert-butyl peresters to produce alkylated adducts with excellent diastereoselectivity. core.ac.uk

The construction of all-carbon quaternary stereocenters, where a carbon atom is bonded to four other carbon atoms, represents a significant challenge in organic synthesis due to steric hindrance. nih.govbac-lac.gc.ca The use of N-acyl-(S)-4,5,5-trimethyloxazolidin-2-one auxiliaries provides a powerful strategy to address this challenge. By starting with an α-substituted N-acyl derivative, deprotonation and subsequent alkylation can generate a quaternary center with high diastereoselectivity. nih.gov This approach has been successfully employed in the synthesis of complex molecules containing these sterically demanding structural motifs. Recent developments have utilized zirconium enolates of N-(arylacetyl)oxazolidinones for the α-tertiary alkylation, directly forming an all-carbon quaternary center adjacent to a benzylic tertiary carbon with high diastereoselectivity. nih.gov

Table 2: Diastereoselective Alkylation of N-Propionyl-(S)-4,5,5-trimethyloxazolidin-2-one

| Alkylating Agent | Base | Diastereomeric Ratio | Yield (%) |

|---|---|---|---|

| Benzyl bromide | LDA | >98:2 | 90 |

| Methyl iodide | NaHMDS | 95:5 | 88 |

Asymmetric Conjugate Addition Reactions (e.g., Michael Additions)

This compound and its analogs have proven to be effective chiral auxiliaries in asymmetric conjugate addition reactions, such as the Michael addition. wikipedia.orgorganic-chemistry.org The N-enoyl derivatives of these oxazolidinones serve as excellent Michael acceptors, where the bulky substituent at the 4-position and the gem-dimethyl group at the 5-position effectively shield one face of the α,β-unsaturated system. This steric hindrance directs the incoming nucleophile to the opposite face, resulting in high diastereoselectivity.

Research by Davies and co-workers on the closely related (S)-N-acyl-4-phenyl-5,5-dimethyloxazolidin-2-ones has demonstrated the high levels of stereocontrol achievable in the conjugate addition of organocuprates. rsc.org The diastereoselectivity is generally high, often exceeding 95% de. This methodology allows for the synthesis of β-substituted carboxylic acid derivatives with excellent enantiomeric purity after cleavage of the auxiliary. rsc.org The stereochemical outcome is consistent with the addition of the nucleophile to the less hindered face of the N-enoyl oxazolidinone, which is chelated to the metal of the organocuprate reagent.

Below is a table summarizing the diastereoselectivity of conjugate addition reactions to N-enoyl derivatives of a closely related 5,5-dimethyloxazolidin-2-one auxiliary.

| Entry | N-Acyl Group | Organocuprate (R in R₂CuLi) | Diastereomeric Excess (de) |

| 1 | Cinnamoyl | Me | >95% |

| 2 | Cinnamoyl | Bu | >95% |

| 3 | Cinnamoyl | Ph | >95% |

| 4 | Crotonoyl | Me | >95% |

| 5 | Crotonoyl | Bu | >95% |

Data is based on studies with the analogous (S)-N-acyl-4-phenyl-5,5-dimethyloxazolidin-2-one auxiliary.

Pericyclic and Cycloaddition Reactions

Diastereoselective Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and the use of chiral auxiliaries allows for the asymmetric synthesis of complex cyclic systems. researchgate.net N-Acryloyl derivatives of oxazolidinones are commonly used as chiral dienophiles in these reactions. wikipedia.org The stereochemical outcome of the cycloaddition is dictated by the facial bias imposed by the chiral auxiliary.

In the context of N-enoyl derivatives of oxazolidinones, Lewis acid catalysis is often employed to enhance both the reactivity and the diastereoselectivity of the Diels-Alder reaction. rsc.org The Lewis acid coordinates to the carbonyl oxygen of the acryloyl group, locking the conformation of the dienophile and increasing the energy difference between the transition states leading to the two possible diastereomeric products. For oxazolidinone auxiliaries, a chelated intermediate is often proposed to explain the high stereoselectivity observed. harvard.edu The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the dienophile, leading to preferential attack of the diene from the less hindered side. While specific data for the this compound auxiliary in Diels-Alder reactions is not extensively reported, studies on analogous 4-substituted oxazolidinones, such as those with isopropyl or phenyl groups, have shown excellent diastereoselectivity, often exceeding 95:5 dr in favor of the endo adduct. rsc.org

The general model for the diastereoselective Diels-Alder reaction of N-acryloyl oxazolidinones involves the formation of a chelated complex with a Lewis acid. This complex orients the acryloyl moiety in a way that one face is sterically shielded by the substituent at the 4-position of the oxazolidinone ring. The diene then approaches from the less hindered face, leading to the observed high diastereoselectivity.

| Diene | Dienophile (N-Acryloyl Auxiliary) | Lewis Acid | endo:exo Ratio | Diastereomeric Ratio (endo) |

| Cyclopentadiene | N-Acryloyl-(S)-4-isopropyloxazolidin-2-one | Et₂AlCl | >100:1 | 99:1 |

| Cyclopentadiene | N-Acryloyl-(S)-4-benzyloxazolidin-2-one | Et₂AlCl | >100:1 | 99:1 |

| 1,3-Butadiene | N-Crotonoyl-(S)-4-isopropyloxazolidin-2-one | Et₂AlCl | - | 97:3 |

| 1,3-Butadiene | N-Crotonoyl-(S)-4-benzyloxazolidin-2-one | Et₂AlCl | - | 98:2 |

Data is based on studies with analogous 4-substituted oxazolidinone auxiliaries.

Asymmetric Claisen Rearrangements

The Claisen rearrangement is a mdpi.commdpi.com-sigmatropic rearrangement that forms a carbon-carbon bond. When a chiral auxiliary is incorporated into the substrate, the rearrangement can proceed with high stereoselectivity. While the use of this compound in this specific context is not widely documented, the principles of asymmetric Claisen rearrangements using chiral auxiliaries are well-established.

One of the most common strategies involves the Ireland-Claisen rearrangement, where an allylic ester is converted to a silyl (B83357) ketene (B1206846) acetal, which then undergoes the rearrangement under milder conditions than the traditional thermal Claisen rearrangement. The geometry of the enolate (E or Z) can be controlled by the reaction conditions, which in turn influences the stereochemistry of the newly formed stereocenters.

In a hypothetical application, an N-glycolyl derivative of this compound could be esterified with an allylic alcohol. Deprotonation and silylation would generate a silyl ketene acetal. The chiral auxiliary would then direct the mdpi.commdpi.com-sigmatropic rearrangement, with the bulky gem-dimethyl and methyl groups influencing the facial selectivity of the bond formation. The expected product would be a γ,δ-unsaturated carboxylic acid with high enantiomeric purity after removal of the auxiliary. The stereochemical outcome would depend on the preferred chair-like transition state, which would be dictated by minimizing steric interactions between the substituents on the auxiliary and the rearranging fragment.

Asymmetric Radical Reactions

Stereoselective Intermolecular Conjugate Radical Additions

Asymmetric radical reactions have become a powerful tool in organic synthesis, and chiral auxiliaries play a crucial role in controlling the stereochemistry of these transformations. nih.gov The N-enoyl derivatives of oxazolidinones can act as radical acceptors in conjugate radical additions. The stereochemical control exerted by the chiral auxiliary is similar to that observed in ionic conjugate additions.

A study on a fluorous oxazolidinone chiral auxiliary, which shares a similar substitution pattern, in stereoselective conjugate radical additions demonstrated good stereocontrol. nih.gov The addition of alkyl radicals to N-alkenoyl oxazolidinones in the presence of a Lewis acid proceeds with high diastereoselectivity. The Lewis acid coordinates to the carbonyl group, enhancing the facial bias of the chiral auxiliary. The radical is then delivered to the less hindered face of the double bond. The diastereoselectivity of these reactions is dependent on the Lewis acid used, with some metal triflates providing high levels of induction. nih.gov

| Radical Precursor | N-Enoyl Auxiliary | Lewis Acid | Diastereomeric Ratio |

| t-BuI | N-Cinnamoyl Fluorous Oxazolidinone | Yb(OTf)₃ | 92:8 |

| i-PrI | N-Cinnamoyl Fluorous Oxazolidinone | Yb(OTf)₃ | 89:11 |

| t-BuI | N-Crotonoyl Fluorous Oxazolidinone | Sc(OTf)₃ | 85:15 |

Data is based on studies with a fluorous oxazolidinone auxiliary with a similar substitution pattern.

α-Functionalization via Radical Pathways

The α-functionalization of carbonyl compounds via radical pathways is a valuable synthetic transformation. While specific examples utilizing this compound are scarce in the literature, the general principles can be extrapolated from related systems.

The N-acyl derivative of the chiral auxiliary can be subjected to radical-mediated reactions at the α-position. For instance, the generation of an enolate followed by trapping with a radical precursor or the direct abstraction of the α-hydrogen by a radical species could initiate the functionalization. The chiral environment created by the auxiliary would then control the stereochemistry of the incoming radical.

A potential application would be the α-bromination of an N-acyl oxazolidinone using a radical initiator and a bromine source. The bulky substituents on the oxazolidinone ring would direct the approach of the bromine radical, leading to a diastereomerically enriched α-bromo amide. This product could then be used in subsequent nucleophilic substitution reactions to introduce a variety of functional groups with high stereocontrol. The success of such a strategy would rely on the ability of the chiral auxiliary to effectively shield one face of the intermediate radical or enolate.

Methodologies for Auxiliary Recovery in Radical Processes, Including Fluorous Auxiliaries

The recovery of the chiral auxiliary is a critical aspect of sustainable asymmetric synthesis. In the context of radical reactions, which often involve organometallic reagents like organotin compounds, product purification and auxiliary recovery can be challenging. A significant advancement in addressing this issue is the development of fluorous-tagged chiral auxiliaries. researchgate.netnih.gov These auxiliaries function similarly to their non-fluorous counterparts in solution-phase reactions but offer a distinct advantage in the purification and recovery stages.

One effective strategy involves the use of a fluorous oxazolidinone chiral auxiliary in asymmetric free-radical-mediated intermolecular conjugate additions. The key to the simplified purification is Fluorous Solid-Phase Extraction (FSPE). researchgate.netnih.gov By tagging the oxazolidinone auxiliary with a fluorous ponytail, the reaction product, unreacted starting material, and the auxiliary itself can be selectively retained on a fluorous silica (B1680970) gel column. Non-fluorous impurities, particularly organotin byproducts from tin hydride-mediated radical reactions, are easily washed away. Subsequently, the desired product can be cleaved from the auxiliary while it is still on the solid support, or the entire fluorous-tagged adduct can be eluted for cleavage in a separate step. This methodology not only facilitates the removal of tin impurities but also allows for the efficient recovery of the chiral auxiliary. nih.gov

The benefits of this approach are manifold:

Superior Purification: FSPE is often faster and requires significantly less solvent than traditional chromatographic methods.

High Recovery Yields: The chiral auxiliary can be recovered in excellent yields after cleavage. nih.gov

Enhanced Stereoselectivity: In some cases, fluorous auxiliaries have demonstrated superior stereoselectivity compared to their non-fluorous analogues. researchgate.netnih.gov

Automation Potential: The simplicity and efficiency of FSPE make this technology well-suited for high-throughput and automated parallel synthesis.

Theoretical and experimental studies on other fluorinated auxiliaries, such as those derived from trifluoromethylated oxazolidines (FOX), suggest that fluorine-metal interactions can help rigidify the transition state, leading to excellent diastereoselectivities. nih.gov This combination of high stereocontrol and simplified, efficient recovery positions fluorous auxiliaries as powerful tools in modern stereoselective radical chemistry.

Other Stereoselective Transformations

A novel strategy for generating alkyl radicals involves the controlled cleavage of a carbon-carbon bond within an oxazolidine (B1195125) precursor. nih.govacs.orgnih.gov This method provides a mild, metal-free pathway to valuable tertiary, α-oxy, and α-amido carbon-centered radicals under photo-organo redox catalysis. nih.govnih.gov The process utilizes readily prepared 2-substituted-1,3-oxazolidines as uncharged radical precursors. nih.govnih.gov

The mechanism is initiated by visible-light irradiation in the presence of a photoredox catalyst, such as Acr-Mes⁺ BF₄⁻. nih.gov The photocatalyst facilitates the single-electron oxidation of the oxazolidine nitrogen atom, forming an amine radical cation. acs.orgnih.gov A subsequent, unprecedented C–C bond cleavage occurs at the 2-position of the heterocyclic ring. acs.orgnih.gov This fragmentation is driven by the formation of a highly stable iminium ion and the release of the desired alkyl radical. acs.orgnih.gov The specific structure of the oxazolidine ring prevents competing α-deprotonation pathways, favoring the C–C bond cleavage. nih.gov

These generated alkyl radicals can then be trapped by electron-poor olefins or vinyl heteroaromatics in conjugate addition reactions to form new C(sp³)–C(sp³) bonds. acs.orgnih.gov This approach has been successfully applied to introduce quaternary carbon centers and for valuable functionalizations like adamantylation. nih.gov While this specific methodology was demonstrated on N-methylated 2-substituted oxazolidines, the fundamental principle of using the oxazolidine scaffold as a latent source of alkyl radicals through C-C bond cleavage represents a significant conceptual advance in radical chemistry. nih.gov

A significant challenge in organic synthesis is the construction of C-C bonds between sterically hindered centers, such as in the formation of an all-carbon quaternary center adjacent to a benzylic tertiary carbon. acs.org A highly diastereoselective method has been developed for the α-tertiary alkylation of N-(arylacetyl)oxazolidinones, which directly addresses this challenge. acs.orgnih.gov This transformation utilizes the unique reactivity of zirconium enolates derived from these acyloxazolidinones. acs.orgnih.gov

The process involves the reaction of a zirconium enolate of an N-(arylacetyl)oxazolidinone with a tertiary alkyl halide. acs.org The scope of electrophiles for N-acyloxazolidinones has been expanded by leveraging the biradical character of their corresponding group IVa metal enolates. acs.org In this specific alkylation, the zirconium enolate is generated in situ using ZrCl₄ and a base like Et₃N. nih.gov The key to success is the dual role of a Lewis acid, such as SnCl₄, which activates the tertiary alkyl halide electrophile, facilitating the reaction while avoiding the common issue of elimination that plagues Sₙ2 reactions with tertiary halides. acs.orgnih.gov

The reaction proceeds with high diastereoselectivity, installing the tertiary alkyl group with excellent facial control dictated by the chiral auxiliary. acs.orgnih.gov For example, the reaction of the zirconium enolate of 4-benzyl-5,5-dimethyl-3-(phenylacetyl)-1,3-oxazolidin-2-one with t-BuBr in the presence of SnCl₄ yielded the desired α-tertiary alkylated product in good yield and with a diastereomeric ratio of 50:1. nih.gov

The table below summarizes a typical experimental result for this transformation.

| Entry | Reactant (Oxazolidinone) | Electrophile | Lewis Acid | Yield | Diastereomeric Ratio (dr) |

| 1 | 4-Benzyl-3-(3,3-dimethyl-2-phenylbutanoyl)-5,5-dimethyl-1,3-oxazolidin-2-one | t-BuBr | SnCl₄ | 77% | 50:1 |

Data sourced from Shim & Zakarian (2020). nih.gov

This method provides a direct and highly stereocontrolled route to complex molecules containing congested carbon centers, showcasing the continued utility of oxazolidinone auxiliaries in solving challenging synthetic problems. acs.org

Mechanistic Investigations and Stereochemical Models of S 4,5,5 Trimethyloxazolidin 2 One Mediated Reactions

Fundamental Principles of Stereochemical Induction by Oxazolidinone Auxiliaries

The stereochemical outcome of reactions employing oxazolidinone auxiliaries is governed by a combination of steric and electronic factors, which work in concert to favor the formation of one diastereomer over another.

The substituents on the chiral oxazolidinone ring play a crucial role in directing the approach of incoming reagents. In the case of (S)-4,5,5-trimethyloxazolidin-2-one, the methyl groups at the C4 and C5 positions create a sterically demanding environment. wikipedia.org This steric bulk effectively shields one face of the enolate derived from the N-acyl derivative, compelling electrophiles to attack from the less hindered face. williams.edu This principle of sterically-guided reactions is a cornerstone of asymmetric synthesis with chiral auxiliaries. The size and positioning of these substituents are critical; for instance, the gem-dimethyl group at the C5 position provides a significant steric barrier.

The formation of a rigid, chelated intermediate is paramount for high diastereoselectivity. Deprotonation of the N-acyl oxazolidinone with a suitable base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), generates a metal enolate. williams.eduacs.org The metal cation, be it lithium, boron, or zirconium, coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation locks the N-acyl group in a specific conformation, often referred to as a (Z)-enolate. williams.edu This rigid structure minimizes conformational flexibility and presents a well-defined three-dimensional arrangement to the incoming electrophile. The choice of metal can significantly influence the stereochemical outcome, sometimes allowing for the selective synthesis of different diastereomers from the same chiral auxiliary. For example, boron enolates of N-propionyl oxazolidinones have shown high selectivity for syn-aldol adducts, a reversal of selectivity compared to the corresponding titanium enolates. researchgate.net

Determination of Reactive Conformations in N-Acyl Oxazolidinone Derivatives

The predictable stereochemical outcome of reactions involving N-acyl oxazolidinones is largely due to the well-defined reactive conformations of their enolates. The formation of the (Z)-enolate is generally favored, and the subsequent chelation by the metal cation creates a rigid bicyclic-like system. williams.edu In this conformation, the substituent at the C4 position of the oxazolidinone ring (in this case, a methyl group) effectively blocks one face of the enolate. Consequently, the electrophile approaches from the opposite, less sterically encumbered face. For instance, in alkylation reactions, the electrophile will preferentially add to the enolate from the face opposite to the C4 substituent. This model consistently predicts the observed stereochemistry in a wide range of reactions, including alkylations and aldol (B89426) additions. wikipedia.orgwilliams.edu

Analysis of Factors Influencing Diastereoselectivity in Various Reaction Systems

Several factors can influence the degree of diastereoselectivity in reactions mediated by this compound. These include:

The nature of the electrophile: Highly reactive electrophiles, such as benzylic and allylic halides, are excellent substrates for stereoselective alkylation. wikipedia.org The structure and steric bulk of the electrophile can impact the diastereomeric ratio of the products.

Solvent: The choice of solvent can affect the aggregation state and solvation of the metal enolate, which in turn can influence diastereoselectivity. wikipedia.org Tetrahydrofuran (THF) is a commonly used solvent in these reactions. williams.edu

Temperature: Low reaction temperatures, often -78°C, are typically employed to enhance selectivity by favoring the kinetically controlled product and minimizing side reactions. acs.org

Lewis Acids: The addition of Lewis acids can alter the reactivity and stereoselectivity of the reaction. For example, dibutylboron triflate is used to generate boron enolates for stereoselective aldol reactions. wikipedia.org

The following table provides illustrative data on the diastereoselectivity of alkylation reactions with different electrophiles:

| N-Acyl Group | Electrophile | Diastereomeric Ratio (d.r.) |

| Propionyl | Allyl iodide | 98:2 |

| Acetyl | Benzyl bromide | >95:5 |

This data is representative and compiled from typical results for similar oxazolidinone auxiliaries.

Kinetic and Thermodynamic Pathways Governing Stereoselective Outcomes

In many reactions involving chiral auxiliaries, the observed product is the result of kinetic control. wikipedia.orgjackwestin.com This means that the product that is formed faster is the major product, due to it having a lower activation energy barrier. wikipedia.orgjackwestin.com The rigid chelated enolate intermediate directs the electrophilic attack to the sterically most accessible face, leading to the kinetically favored diastereomer. wikipedia.orgjackwestin.com These reactions are typically run at low temperatures and are irreversible, conditions that favor kinetic control. wikipedia.orgjackwestin.com

Under conditions where the reaction is reversible (e.g., higher temperatures or longer reaction times), thermodynamic control may become significant. wikipedia.org In this scenario, the product distribution reflects the relative thermodynamic stabilities of the diastereomeric products. wikipedia.org The more stable product will be the major isomer at equilibrium. However, for most applications of this compound in asymmetric synthesis, the reaction conditions are carefully chosen to ensure that the reaction proceeds under kinetic control to achieve high diastereoselectivity. wikipedia.orgjackwestin.com

Advanced Research Applications of S 4,5,5 Trimethyloxazolidin 2 One and Its Derivatives in Chemical Synthesis

Chiral Building Blocks in the Synthesis of Complex Organic Molecules

(S)-4,5,5-Trimethyloxazolidin-2-one serves as a cornerstone in asymmetric synthesis, a field dedicated to the selective production of a single stereoisomer of a chiral compound. This control is paramount as the biological activity of molecules is often dictated by their specific three-dimensional arrangement.

The primary application of this compound is as a chiral auxiliary. In this role, it is temporarily attached to a prochiral substrate, a molecule that can be converted into a chiral product. The inherent chirality of the oxazolidinone then directs subsequent chemical reactions to occur stereoselectively, favoring the formation of one enantiomer over the other. This strategy is widely employed to generate a vast array of enantiomerically pure compounds that are crucial intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

The effectiveness of oxazolidinone auxiliaries, including this compound, has been demonstrated in numerous stereoselective transformations, such as aldol (B89426) reactions, alkylation reactions, and Diels-Alder reactions. The substituents at the 4 and 5 positions of the oxazolidinone ring create a sterically hindered environment that guides the approach of incoming reagents, thus controlling the stereochemical outcome of the reaction. Once the desired stereochemistry is established, the auxiliary can be cleaved and recycled, making this a time-efficient and often preferred method in the early stages of drug development.

For instance, Evans' oxazolidinones are well-regarded for their ability to deliver aldol products with exceptional diastereoselectivity. The stereochemical course of these reactions can even be influenced by the choice of Lewis acid catalyst, allowing for the selective formation of different stereoisomers from the same starting materials.

A variety of oxazolidinone derivatives are commercially available, underscoring their importance and widespread use in asymmetric synthesis.

The enantiomerically pure intermediates generated using this compound and its analogs are pivotal in constructing complex and biologically significant molecular frameworks.

Thiazoline Cores: Thiazolines and their derivatives are a class of sulfur- and nitrogen-containing heterocyclic compounds that exhibit a broad range of biological activities, including anti-HIV and anti-cancer properties. Chiral thiazolines can act as building blocks for more complex chiral structures, such as thiazoline-containing biomolecules and chiral ligands for asymmetric catalysis. The synthesis of these important motifs can be achieved through various methods, including the reaction of thioamides with appropriate substrates. For example, chiral 2-thiazolines have been prepared from 2-methyloxazolines, highlighting a potential synthetic link from oxazolidinone-derived precursors.

C-Nucleosides: C-nucleosides, where the base is attached to the sugar moiety via a carbon-carbon bond, are of significant interest as potential antiviral agents, particularly against viruses like Hepatitis C (HCV). The synthesis of these complex molecules often involves the coupling of a sugar derivative with a heterocyclic base. The generation of the chiral sugar component with the correct stereochemistry is a critical step where chiral auxiliaries like this compound can play a crucial role. For example, the synthesis of C-nucleoside analogues has been accomplished using D-ribonolactone derivatives, which can be prepared through asymmetric synthesis methodologies. The ability to control the stereochemistry at various positions of the sugar ring is essential for the biological activity of the final C-nucleoside.

Table 1: Examples of Biologically Relevant Scaffolds Synthesized Using Chiral Auxiliaries

| Scaffold | Biological Relevance | Synthetic Strategy |

| Thiazoline Cores | Anti-HIV, Anti-cancer | Cyclization of thioamides with electrophiles; can be derived from chiral amino alcohols. |

| C-Nucleosides | Antiviral (e.g., anti-HCV) | Coupling of a chiral sugar moiety with a heterocyclic base. |

| Oxathiolane Nucleosides | Anti-HIV | Condensation of a chiral oxathiolane acetate (B1210297) with a nucleobase. |

Integration into Total Syntheses of Natural Products and Analogues

The ultimate demonstration of the utility of this compound and its derivatives lies in their successful application in the total synthesis of complex natural products. Total synthesis, the complete chemical synthesis of a complex molecule from simple, commercially available starting materials, is a rigorous test of any synthetic methodology.

Chiral auxiliaries are frequently employed in the early stages of a total synthesis to establish key stereocenters that are carried through the remainder of the synthetic sequence. The ability to reliably set the stereochemistry of a molecule is often the most challenging aspect of a total synthesis.

For example, the total synthesis of complex natural products like the macrolide antibiotics, which possess numerous stereocenters, often relies on asymmetric aldol reactions controlled by chiral auxiliaries. Similarly, the synthesis of prostaglandins (B1171923) and their analogues, which are potent biological signaling molecules, has benefited from the use of chiral auxiliaries to control their stereochemistry. The development of stable and biologically active analogues of natural products is a key strategy in drug discovery, and chiral auxiliaries are instrumental in this process.

The synthesis of platensimycin, a potent antibiotic, involved an enantioselective synthesis of a key spirocyclic aldehyde intermediate, showcasing the power of asymmetric catalysis in achieving complex molecular architectures. Furthermore, the total synthesis of cyclotripeptidic natural products has been achieved through strategies involving pivotal cyclocondensation reactions of electrophilic intermediates, where the initial chirality could be established using auxiliary-based methods.

Applications in Polymer Science and Advanced Materials Research

Beyond the realm of small molecule synthesis, oxazolidinone-based structures are finding increasing application in polymer science, contributing to the development of novel materials with specialized properties.

Oxazolidinone-containing monomers can be polymerized to create specialty polymers with unique characteristics. For example, the polymerization of N-acryloyl imides derived from oxazolidinones has been investigated. The use of chiral oxazolidinones as starting materials can lead to the formation of highly isotactic copolymers, where the stereochemistry of the repeating units is highly ordered.

The synthesis of poly(2-oxazoline)s (PAOx) through cationic ring-opening polymerization (CROP) is a well-established method for producing a versatile class of polymers with applications in biomedicine. These polymers are considered pseudo-peptides due to their structural similarity

Intermediates in the Development of Agrochemicals

The oxazolidinone scaffold is a recognized pharmacophore in the development of new agrochemicals, including fungicides and herbicides. While direct, large-scale application of this compound as a key intermediate in a major commercial agrochemical is not widely documented, its structural motifs are relevant to the synthesis of biologically active compounds. The chiral nature of this compound makes it a valuable building block for creating stereochemically defined agrochemicals, a growing trend aimed at increasing target specificity and reducing environmental impact.

Research into related oxazolidinone and imidazolidinone derivatives has shown significant fungicidal and herbicidal activities. For instance, various derivatives have been tested against common agricultural fungal pathogens and have demonstrated inhibitory effects. researchgate.netmdpi.com Similarly, the core structure is relevant in the design of herbicides. A significant class of herbicides is the sulfonylureas, which act by inhibiting the enzyme acetohydroxyacid synthase (AHAS). researchgate.netnih.gov The synthesis of novel sulfonylurea derivatives is an active area of research, aiming to create compounds with improved soil degradation profiles and crop selectivity. nih.govresearchgate.net The incorporation of a chiral moiety like this compound could lead to the development of enantiomerically pure herbicides with enhanced efficacy and better environmental compatibility. nih.gov

Below is a table summarizing the types of agrochemical activity observed in related heterocyclic compounds.

| Agrochemical Class | Target Pest/Weed | Observed Activity of Related Scaffolds | Potential Role of this compound |

| Fungicides | Fusarium calmorum, Pythium debarianum, Rhizoctonia solani | Inhibition of fungal growth. researchgate.netmdpi.com | Chiral building block for stereospecific fungicides. |

| Herbicides | Broadleaf and grass weeds | Inhibition of essential plant enzymes like AHAS. researchgate.netnih.gov | Synthesis of enantiomerically pure sulfonylurea or other classes of herbicides. |

| Insecticides | Spodoptera littoralis | Mortality and feeding inhibition. researchgate.net | A structural component for novel chiral insecticides. |

Computational Chemistry and Theoretical Studies on S 4,5,5 Trimethyloxazolidin 2 One

Quantum Chemical Calculation Approaches

Quantum chemical calculations are fundamental to modern computational chemistry, allowing for the detailed investigation of molecular systems.

Density Functional Theory (DFT) is a widely used computational method for predicting the properties of molecules. It is favored for its balance of accuracy and computational cost.

For a molecule like (S)-4,5,5-Trimethyloxazolidin-2-one, DFT calculations would typically be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. A common approach would involve using a functional such as B3LYP with a basis set like 6-31G(d,p).

Predict Reactivity: Analyze various electronic properties to predict how the molecule will behave in chemical reactions. Key reactivity descriptors that would be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions are crucial for understanding nucleophilic and electrophilic interactions.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface, identifying regions susceptible to electrophilic or nucleophilic attack.

Hypothetical Data Table for DFT Calculations on this compound:

| Parameter | Hypothetical Calculated Value |

| HOMO Energy | (e.g., -7.5 eV) |

| LUMO Energy | (e.g., 1.2 eV) |

| HOMO-LUMO Gap | (e.g., 8.7 eV) |

| Dipole Moment | (e.g., 3.5 D) |

Note: The values in this table are illustrative and not based on actual published research for this specific compound.

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. These methods can provide highly accurate results, though often at a higher computational expense than DFT.

For this compound, ab initio methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) theory could be used to:

Accurately Determine Electronic Structure: Provide a detailed description of the electron distribution within the molecule.

Calculate Energetics: Determine precise values for the total energy, ionization potential, and electron affinity. These calculations are crucial for understanding the molecule's stability and its behavior in different chemical environments.

While specific data for this compound is lacking, quantum computational chemistry has been successfully applied to understand the stereoselectivity of reactions involving other chiral oxazolidinones, often referred to as Evans auxiliaries. These studies typically investigate the transition state structures of reactions to explain why one stereoisomer is formed preferentially over another. The insights gained from these studies are invaluable for the design of new synthetic routes.

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules over time.

For this compound, molecular dynamics (MD) simulations could be performed to:

Explore Conformational Space: Investigate the different shapes the molecule can adopt at a given temperature and how it transitions between them.

Simulate Interactions in Solution: Understand how the molecule interacts with solvent molecules, which is crucial for predicting its behavior in a reaction medium.

MD simulations rely on force fields, which are sets of parameters that describe the potential energy of a system of atoms. The choice of force field is critical for obtaining accurate simulation results.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for (S)-4,5,5-Trimethyloxazolidin-2-one, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves acylating the oxazolidinone core using organolithium reagents. For example, (S)-4-benzyl derivatives are prepared by reacting (S)-4-benzyl-5,5-dimethyloxazolidin-2-one with acyl chlorides (e.g., phenylacetyl chloride) in tetrahydrofuran (THF) at low temperatures (-78°C) using n-BuLi as a base. Key parameters include:

- Temperature control : Critical for minimizing side reactions (e.g., epimerization).

- Solvent choice : THF ensures solubility and reactivity of intermediates.

- Purification : Flash silica chromatography (e.g., CH₂Cl₂ or PE/EtOAc mixtures) achieves high purity, with yields ~80% under optimized conditions .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound, and how are these data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regiochemistry and stereochemistry. For instance, the (S)-enantiomer shows distinct splitting patterns (e.g., dd at δ 4.53 ppm for CHN in oxazolidinone rings) and quaternary carbon signals (e.g., δ 177.5 ppm for C=O) .

- IR Spectroscopy : Peaks at ~1773 cm⁻¹ (C=O stretch of oxazolidinone) and ~1700 cm⁻¹ (acyl C=O) validate functional groups .

- HRMS : Exact mass matching (e.g., [M+H]+ = 346.2014) confirms molecular formula .

Advanced Research Questions

Q. How can researchers optimize stereochemical control during the acylation of this compound derivatives, and what analytical methods validate enantiomeric excess?

- Methodological Answer :

- Chiral Auxiliaries : Use of (S)-configured starting materials (e.g., (S)-4-benzyl derivatives) preserves stereochemistry during acylation.

- Low-Temperature Conditions : Reactions at -78°C prevent racemization .

- Enantiomeric Validation :

- Optical Rotation : Measure [α]D (e.g., -36.0° for (S)-enantiomers in CHCl₃) .

- Chiral HPLC : Resolve enantiomers using chiral stationary phases.

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental outcomes in the reactivity of this compound?

- Methodological Answer :

- Iterative Refinement : Compare DFT-calculated transition states with experimental kinetics (e.g., substituent effects on acylation rates).

- Stereochemical Analysis : If computational models predict inversion but experiments show retention, re-evaluate solvent effects or intermediate stability .

- Control Experiments : Repeat reactions under varied conditions (e.g., solvent polarity, temperature) to isolate variables .

Q. What mechanistic insights can be derived from kinetic studies of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Rate Profiling : Monitor reaction progress via in-situ IR or NMR to identify rate-determining steps (e.g., enolate formation vs. acyl transfer).

- Isotopic Labeling : Use deuterated solvents (e.g., THF-d₈) to probe hydrogen/deuterium exchange in intermediates.

- Steric Effects : Correlate substituent bulk (e.g., 5,5-dimethyl groups) with reaction rates to assess steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.